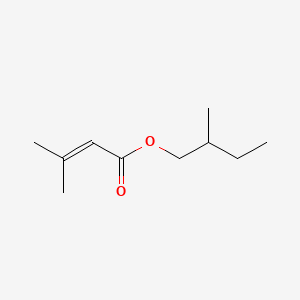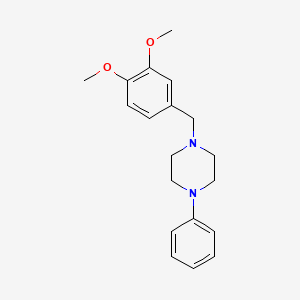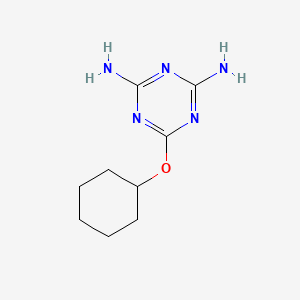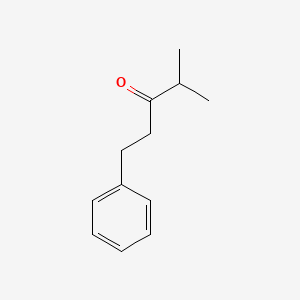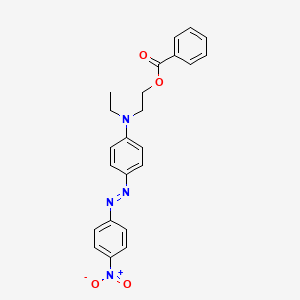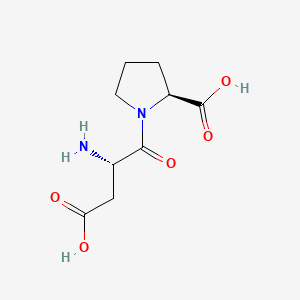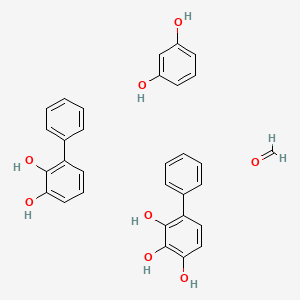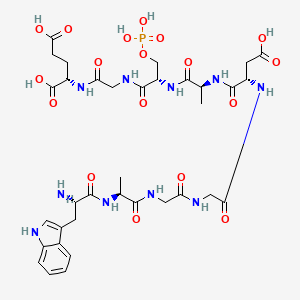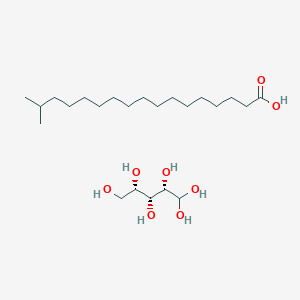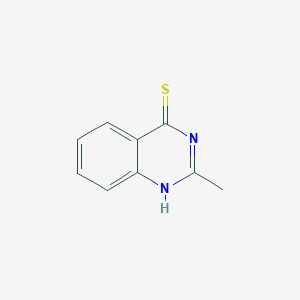
2-甲基喹唑啉-4-硫醇
描述
2-Methylquinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing six-membered heterocyclic compounds known for their significant biopharmaceutical activities.
科学研究应用
2-Methylquinazoline-4-thiol has a wide range of scientific research applications:
作用机制
Target of Action
Quinazoline derivatives, a class to which 2-methylquinazoline-4-thiol belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with multiple targets.
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes at the molecular level, potentially altering the function of the target proteins or enzymes.
Biochemical Pathways
Quinazoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, a 2-methylquinazoline derivative has been reported to inhibit HDAC6 activity, suggesting potential involvement in histone modification pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight and structure . The molecular weight of 2-Methylquinazoline-4-thiol is 176.238 , which could potentially influence its absorption and distribution in the body.
Result of Action
Based on the known activities of quinazoline derivatives, it can be inferred that the compound may induce changes at the cellular level, potentially affecting cell proliferation, signaling pathways, or metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. For instance, the alkylation of 2-methylquinazoline-4-thione with propyl iodide has been shown to be influenced by the nature of the alkylating agent, solvent, and temperature .
生化分析
Biochemical Properties
2-Methylquinazoline-4-thiol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with thiol-containing enzymes, where 2-Methylquinazoline-4-thiol can act as a modulator. This compound can form covalent bonds with the thiol groups of cysteine residues in proteins, potentially altering their structure and activity . Additionally, 2-Methylquinazoline-4-thiol has been observed to interact with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
2-Methylquinazoline-4-thiol exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, 2-Methylquinazoline-4-thiol can modulate the activity of extracellular signal-regulated kinases (ERK), which are crucial for cell signaling and survival . This modulation can lead to changes in gene expression and cellular responses to external stimuli. Moreover, 2-Methylquinazoline-4-thiol has been reported to affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Methylquinazoline-4-thiol involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites. For example, 2-Methylquinazoline-4-thiol can inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure . Additionally, its interaction with metal ions can result in the formation of stable complexes, which can further influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylquinazoline-4-thiol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 2-Methylquinazoline-4-thiol in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methylquinazoline-4-thiol vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression without causing significant toxicity . At higher doses, 2-Methylquinazoline-4-thiol can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
2-Methylquinazoline-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of 2-Methylquinazoline-4-thiol with metabolic enzymes can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 2-Methylquinazoline-4-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and transporters, which can affect its biochemical activity and function .
Subcellular Localization
2-Methylquinazoline-4-thiol exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of 2-Methylquinazoline-4-thiol can affect its interactions with biomolecules and its overall biochemical activity within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazoline-4-thiol typically involves the reaction of anthranilic acid with amides. One common method includes the condensation of anthranilic acid with formamide, followed by cyclization and subsequent thiolation to yield 2-Methylquinazoline-4-thiol . Another approach involves the alkylation of 2-methylquinazoline-4-thione with alkylating agents such as propyl iodide in the presence of sodium hydride .
Industrial Production Methods
Industrial production methods for 2-Methylquinazoline-4-thiol are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
2-Methylquinazoline-4-thiol undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at different positions depending on the alkylating agent and reaction conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Alkylation: Sodium hydride and alkyl halides (e.g., propyl iodide) are commonly used.
Cyclization: Cyclization reactions often involve the use of formamide and anthranilic acid.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
6-Substituted Quinazoline-2-thiols: These compounds share a similar core structure but differ in the substitution pattern, which can affect their biological activities.
Quinazolinone Derivatives: These compounds have a similar quinazoline scaffold but with different functional groups, leading to varied pharmacological properties.
Uniqueness
2-Methylquinazoline-4-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities.
属性
IUPAC Name |
2-methyl-1H-quinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFMDBDLIURSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352470 | |
| Record name | 2-methylquinazoline-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-28-2 | |
| Record name | NSC35059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylquinazoline-4-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


